molecular formula C24H21ClN2O2 B14982721 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B14982721
M. Wt: 404.9 g/mol
InChI Key: WFKSGRIEJAPHIH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and a methoxybenzamide structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine and a methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H21ClN2O2/c1-29-17-12-10-16(11-13-17)24(28)27-15-20(18-6-2-4-8-22(18)25)21-14-26-23-9-5-3-7-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28)

InChI Key

WFKSGRIEJAPHIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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